N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide
Description
N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and a benzamide moiety modified with methyl and nitro groups. The compound’s synthesis likely involves multi-step reactions, including cyclocondensation of thiophene derivatives and subsequent functionalization via amide coupling .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11-5-6-12(7-17(11)24(26)27)19(25)21-18-15-9-28-10-16(15)22-23(18)14-4-2-3-13(20)8-14/h2-8H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQPFYCZHYFBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl and nitrobenzamide groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, substituted chlorophenyl derivatives, and other functionalized thieno[3,4-c]pyrazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound may enhance hydrophobic interactions in binding pockets compared to the 4-chlorophenyl analog . In contrast, 2,6-dimethoxybenzamide in the analog may favor hydrogen bonding with polar residues .
Solubility and Pharmacokinetics :
- Methoxy groups in the analog (e.g., 2,6-dimethoxybenzamide) improve aqueous solubility, whereas the nitro group in the target compound could reduce solubility but enhance membrane permeability .
Computational Predictions: Molecular docking simulations (e.g., AutoDock4) suggest that the nitro group in the target compound forms stronger electrostatic interactions with charged binding pockets compared to methoxy or methyl groups in analogs . Crystallographic studies using SHELX software indicate that the thieno[3,4-c]pyrazole core adopts a planar conformation, facilitating π-π stacking in protein complexes .
Biological Activity
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique thieno[3,4-c]pyrazole core structure and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C17H14ClN3O3S
- Molecular Weight : 375.89 g/mol
- Structural Features : The compound features a 3-chlorophenyl group attached to a thieno[3,4-c]pyrazole core and a 4-methyl-3-nitrobenzamide moiety. This specific arrangement is believed to enhance its interaction with various biological targets.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Benzamide Moiety : Achieved through nucleophilic substitution reactions.
These synthetic pathways are crucial for obtaining high yields and purity of the compound for biological testing.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It potentially binds to cellular receptors, altering signal transduction pathways critical for cell survival and proliferation.
- Gene Expression Modulation : The compound may affect the expression of genes related to apoptosis and cell cycle regulation.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties:
- Inhibition of BRAF(V600E) : Studies show that pyrazole derivatives can inhibit mutant BRAF kinase, which is implicated in various cancers. This inhibition is crucial for developing targeted cancer therapies .
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory activity:
- Nitric Oxide Production : The compound inhibits lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting potential use in treating inflammatory diseases .
Antibacterial Activity
The compound's structural features suggest it may possess antibacterial properties. Preliminary studies indicate:
- Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell lysis and death .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| 3-Chlorophenyl Group | Enhances binding affinity to target enzymes |
| Nitro Group | Increases overall polarity and solubility |
| Thieno[3,4-c]pyrazole Core | Critical for interaction with biological targets |
This table highlights how modifications to the molecular structure can influence the compound's efficacy against various diseases.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Antitumor Efficacy : A study demonstrated that derivatives with thieno[3,4-c]pyrazole cores showed promising results against human cancer cell lines with IC50 values below 10 µM .
- Inflammation Models : In vivo models indicated that pyrazole derivatives significantly reduced inflammation markers in LPS-induced mice models .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide?
- Methodological Answer : The synthesis involves three primary steps:
Core Formation : Cyclization of thiophene and pyrazole precursors to construct the thieno[3,4-c]pyrazole core.
Substituent Introduction : Coupling the 3-chlorophenyl group via nucleophilic aromatic substitution (e.g., using Pd-catalyzed cross-coupling).
Benzamide Functionalization : Reaction of 4-methyl-3-nitrobenzoyl chloride with the core amine group under anhydrous conditions (e.g., DCM, triethylamine) .
Critical Parameters : Use dry solvents, inert atmosphere, and monitor intermediates via TLC or HPLC.
Q. Which spectroscopic techniques are essential for structural validation?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the thienopyrazole core and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ ion).
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (e.g., 0.8 Å resolution data) .
- HPLC-PDA : Assess purity (>95%) and detect nitro-group degradation byproducts .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., PKC isoforms) using fluorescence-based ADP-Glo™ assays (IC50 determination).
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays (48–72 hr exposure).
- Solubility : Use shake-flask method in PBS (pH 7.4) to guide dosing ranges .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
- Methodological Answer :
- Solvent Screening : Compare DMF (polar aprotic) vs. THF (low dielectric) for coupling efficiency.
- Catalyst Optimization : Test Pd(PPh3)4 vs. XPhos Pd G3 for Suzuki-Miyaura reactions (monitor via 19F NMR for boron byproducts).
- Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce reaction time from 24 hr to 2 hr .
Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | DMF | 100 | 62 |
| XPhos Pd G3 | THF | 80 | 78 |
Q. How to resolve discrepancies in reported IC50 values across biological assays?
- Methodological Answer :
- Assay Validation : Replicate studies with standardized ATP concentrations (1 mM vs. 10 µM) to account for competition artifacts.
- Orthogonal Methods : Compare fluorescence-based kinase assays with radiometric filter-binding assays.
- Compound Integrity : Re-analyze batches via LC-MS to rule out nitro-group reduction during storage .
Q. What computational strategies predict target binding modes and affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock4 with flexible side chains (e.g., receptor residues within 5 Å of ligand) and Lamarckian GA parameters (25 runs, 2.5 million evaluations).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å acceptable).
- Free Energy Calculations : Apply MM-GBSA to rank binding poses (ΔG < -8 kcal/mol indicates high affinity) .
Q. How do substituents (e.g., 3-chlorophenyl vs. 4-fluorophenyl) impact pharmacological activity?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with halogens (Cl, F), methyl, or nitro groups at phenyl positions.
- Electrostatic Mapping : Calculate ESP charges (Gaussian09) to correlate electron-withdrawing effects with kinase inhibition.
Data Table :
| Substituent | logP | IC50 (µM) | Solubility (µg/mL) |
|---|---|---|---|
| 3-Cl | 3.2 | 0.45 | 12 |
| 4-F | 2.8 | 1.2 | 28 |
| 4-NO2 | 2.5 | 0.12 | 8 |
Q. How to evaluate stability under physiological conditions for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
